N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide
Description
Introduction to Nucleoside Analogues and Benzamide-C-Ribonucleoside Derivatives
Historical Development of Nucleoside Analogues in Medicinal Chemistry
Nucleoside analogues have served as cornerstones of antiviral and anticancer therapies since the mid-20th century. Their development began with the discovery of arabinose-derived nucleosides such as spongothymidine and spongouridine, isolated from the Caribbean sponge Tethya crypta in the 1950s. These natural products inspired synthetic efforts to modify the sugar moiety, leading to analogues like cytarabine (Ara-C) and vidarabine (Ara-A), which demonstrated potent anticancer and antiviral activities. A pivotal shift occurred with the introduction of fluorine atoms into the sugar ring, exemplified by gemcitabine (2′,2′-difluorocytidine), whose geminal fluorines altered sugar puckering and enhanced metabolic stability.
The 1980s and 1990s saw the rise of carbocyclic nucleosides, which replaced the furanose oxygen with a carbon atom to resist enzymatic degradation. Aristeromycin and neplanocin A, isolated from Streptomyces species, showcased the potential of cyclopentyl rings but faced toxicity challenges due to their triphosphate metabolites. Subsequent innovations, such as 5′-deoxy and 5′-nor modifications, mitigated these issues by preventing phosphorylation, thereby reducing off-target effects. Parallel advances in C-nucleosides—where the glycosidic bond is replaced by a carbon-carbon linkage—culminated in compounds like tiazofurin and benzamide riboside (BR), which target inosine monophosphate dehydrogenase (IMPDH).
Table 1: Milestones in Nucleoside Analogue Development
| Era | Key Innovation | Representative Compounds | Therapeutic Impact |
|---|---|---|---|
| 1950s–1960s | Arabinose sugar modifications | Cytarabine (Ara-C) | Leukemia therapy |
| 1980s | Carbocyclic scaffolds | Aristeromycin | Antiviral research |
| 1990s | Fluorinated sugars | Gemcitabine | Pancreatic cancer therapy |
| 2000s | C-Nucleosides | Benzamide riboside (BR) | IMPDH inhibition |
Structural Evolution of Benzamide-C-Ribonucleoside Scaffolds
Benzamide-C-ribonucleoside derivatives emerged from efforts to optimize the pharmacokinetic and pharmacodynamic properties of early C-nucleosides. The parent compound, benzamide riboside (BR), features a benzamide group directly linked to a ribose-like oxolane ring via a carbon-carbon bond. BR is metabolized to benzamide adenine dinucleotide (BAD), a potent inhibitor of IMPDH, which depletes cellular guanosine triphosphate (GTP) pools and induces apoptosis in leukemic cells. However, BR’s susceptibility to enzymatic degradation and limited bioavailability spurred structural refinements.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBEJADZCSKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385255 | |
| Record name | CBDivE_005827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-82-4 | |
| Record name | CBDivE_005827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediates
Bis(4-methoxyphenyl)-phenylmethanol : This intermediate can be synthesized by reacting bis(4-methoxyphenyl)phenylmethyl chloride with sodium hydroxide in a suitable solvent like ethanol or methanol.
3,4-Dihydroxyoxolan-2-yl Derivative : The synthesis of this moiety typically involves the protection of hydroxyl groups in a sugar derivative, followed by selective deprotection to yield the desired dihydroxy compound.
Purine Ring Synthesis : The purine ring can be synthesized using established methods such as the Traube synthesis, where a pyrimidine ring is first constructed and then expanded to form the purine ring.
Assembly of the Final Compound
The final compound is assembled by linking the purine ring to the benzamide group and attaching the bis(4-methoxyphenyl)-phenylmethoxy moiety to the dihydroxyoxolan ring. This involves several key steps:
Coupling Reactions : The purine ring is coupled to the benzamide group using a suitable coupling agent like carbonyl diimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Attachment of the Bis(4-methoxyphenyl)-phenylmethoxy Moiety : This involves an etherification reaction, typically using a base like sodium hydride or potassium carbonate in a polar aprotic solvent.
Purification and Characterization
After synthesis, the compound is purified using techniques such as column chromatography or crystallization. Characterization involves spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.
Analysis and Discussion
The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide requires careful control of reaction conditions to ensure high yields and purity. The use of protecting groups and selective deprotection strategies is crucial in handling the sensitive hydroxyl groups on the oxolan ring.
Challenges in Synthesis
- Stereochemistry : Maintaining the correct stereochemistry at the oxolan ring is essential, requiring careful selection of starting materials and reaction conditions.
- Stability of Intermediates : Some intermediates may be sensitive to moisture or light, necessitating careful handling and storage.
Chemical Reactions Analysis
Types of Reactions
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
Thiophosphate vs. Phosphoramidite Derivatives
- Compound 11 (): Contains a 4-sulfanyl group on the oxolane ring and a benzamide-purine core. The thiophosphate linkage confers nuclease resistance compared to unmodified phosphodiesters, critical for in vivo stability .
- Compound 35 (): Features a phosphoramidite group (2-cyanoethoxy-[di(isopropyl)amino]phosphanyl) at the 4-hydroxy position. Phosphoramidites are reactive intermediates in oligonucleotide synthesis, enabling efficient coupling but requiring anhydrous conditions. Yield (46%) is lower than Compound 11 (53%), likely due to steric hindrance from the bulky phosphoramidite .
Purine Modifications
- Compound 43 (): Substitutes the benzamide group with 2-methylpropanamide (isobutyryl) at the purine N2 position.
- N2-Isobutyryl-5′-O-DMT-2′-deoxyguanosine (): A structurally related guanosine derivative with a 5'-DMT group. The isobutyryl protecting group is commonly used in oligonucleotide synthesis to prevent undesired side reactions .
Sugar Ring Modifications
- CAS 251647-48-0 (): Incorporates a 2-methoxyethoxy group at the 3-hydroxy position of the oxolane ring. This hydrophilic substituent increases solubility in polar solvents but may reduce membrane permeability .
- Acetylated Derivatives (): Compounds like 9-(2,3,5-Tri-O-acetyl-β-D-xylofuranosyl)-6-benzamidopurine replace hydroxyl groups with acetyl esters, enhancing lipophilicity for improved organic-phase solubility during synthesis .
Biological Activity
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a purine base linked to a modified sugar moiety and a benzamide group, contributing to its unique biological properties. The chemical formula is with a molecular weight of approximately 703.73 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and nucleic acids. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Antioxidant Properties : It exhibits significant antioxidant activity, reducing oxidative stress markers in cellular models.
- Modulation of Gene Expression : Research indicates that it can upregulate anti-inflammatory cytokines while downregulating pro-inflammatory markers.
Anticancer Potential
Recent studies have shown that this compound demonstrates promising anticancer properties:
- Cell Proliferation Inhibition : In vitro studies revealed that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Synergistic Effects : When combined with standard chemotherapeutic agents, it enhances their efficacy while reducing side effects.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Reduction of Inflammatory Markers : Studies indicate that it significantly lowers levels of TNF-α, IL-6, and other inflammatory cytokines in animal models of inflammation.
- Mucoprotective Effects : It has shown potential in protecting against drug-induced mucositis, particularly in chemotherapy settings.
Case Studies and Research Findings
Q & A
Q. How is this compound structurally identified and characterized in academic research?
Identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to resolve its purine core, benzamide moiety, and oxolane-linked substituents. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₄₁H₄₁N₅O₈, MW 731.79) . X-ray crystallography may resolve stereochemical ambiguities in the oxolan-2-yl group . Purity (>95%) is validated via HPLC with photodiode array detection, critical for reproducibility in biological assays .
Q. What are the key synthetic steps for generating this compound?
Synthesis involves multi-step organic reactions:
- Step 1 : Protection of hydroxyl groups on the oxolan-2-yl ring using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent unwanted side reactions .
- Step 2 : Coupling the purine base to the oxolane ring via Mitsunobu or nucleophilic substitution reactions under anhydrous conditions .
- Step 3 : Functionalization of the benzamide group using carbodiimide-mediated amide bond formation .
- Step 4 : Deprotection and purification via silica gel chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing side products?
- Reaction Solvent Control : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce hydrolysis .
- Catalyst Selection : Employ palladium catalysts for Suzuki-Miyaura couplings or enzyme-mediated reactions for stereoselective steps .
- In-line Monitoring : Implement LC-MS or FTIR to track reaction progress and adjust stoichiometry in real time .
- Contradiction Analysis : If yields vary between batches, compare NMR spectra of intermediates to identify incomplete deprotection or residual protecting groups .
Q. What methodologies are used to evaluate its biological activity and resolve contradictory assay results?
- Target Validation : Screen against kinase or nucleotide-binding proteins using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (e.g., Kd values) .
- Cellular Assays : Use dose-response curves in cancer cell lines (e.g., IC₅₀ determination) with controls for off-target effects (e.g., siRNA knockdown of suspected targets) .
- Data Discrepancy Mitigation : If activity varies across studies, re-evaluate compound stability (e.g., HPLC post-assay) or test metabolite interference via LC-MS/MS .
Q. How do structural modifications influence its stability and bioavailability?
- LogP Optimization : Replace the 4-methoxyphenyl groups with hydrophilic substituents (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxolane ring opening) and introduce fluorination or methyl groups to block CYP450-mediated degradation .
- Prodrug Strategies : Mask hydroxyl groups with acetyl or phosphate esters to enhance membrane permeability, followed by intracellular enzymatic activation .
Comparative Analysis of Structurally Similar Compounds
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
